molecular formula C20H12KN2O4 B1582410 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt CAS No. 63451-34-3

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt

Cat. No.: B1582410
CAS No.: 63451-34-3
M. Wt: 383.4 g/mol
InChI Key: BGPXYISLRYJUOI-UHFFFAOYSA-N
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Description

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is a useful research compound. Its molecular formula is C20H12KN2O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63451-34-3

Molecular Formula

C20H12KN2O4

Molecular Weight

383.4 g/mol

IUPAC Name

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);

InChI Key

BGPXYISLRYJUOI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K]

Key on ui other cas no.

63451-34-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Reactant of Route 2
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Reactant of Route 3
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Reactant of Route 4
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Reactant of Route 5
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Reactant of Route 6
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
Customer
Q & A

Q1: How does BQC contribute to catalytic activity in aqueous solutions?

A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.

Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?

A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.

Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?

A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.

Q4: Are there any environmental benefits to using BQC in catalytic systems?

A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.

Q5: What future research directions are anticipated for BQC and its derivatives?

A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.

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